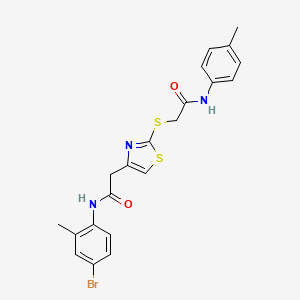
N-(4-bromo-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20BrN3O2S2 and its molecular weight is 490.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromo-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of the compound involves several steps, typically starting from 4-bromo-2-methylphenyl derivatives and incorporating thiazole and acetamide functionalities. The detailed synthetic pathway often employs methods like Suzuki coupling or other coupling reactions to achieve the desired molecular structure.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, it has been tested against various strains of bacteria, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| XDR Salmonella Typhi | 8 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 |
| Escherichia coli | 32 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2).
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 5.5 |
| HepG-2 | 6.9 |
These findings are promising, indicating that the compound could be a candidate for further development as an anticancer drug .
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cancer cell proliferation pathways by inducing oxidative stress and apoptosis .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the compound's effectiveness against antibiotic-resistant bacteria. The results indicated a strong correlation between structural modifications of the compound and its antimicrobial potency, suggesting a structure–activity relationship that could guide future modifications for enhanced efficacy .
- Cytotoxicity Assessment : In another study focused on its anticancer properties, researchers conducted a series of assays to determine the cytotoxic effects on MCF-7 and HepG-2 cells. The results confirmed that the compound not only inhibited cell growth but also induced morphological changes indicative of apoptosis .
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2S2/c1-13-3-6-16(7-4-13)23-20(27)12-29-21-24-17(11-28-21)10-19(26)25-18-8-5-15(22)9-14(18)2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMQUOCVXMZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













